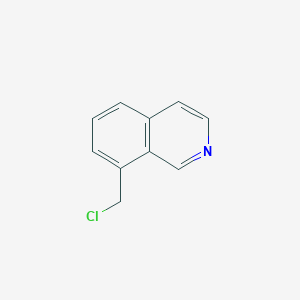
8-(Chloromethyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Chloromethyl)isoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Chloromethyl)isoquinoline typically involves the chloromethylation of isoquinoline. One common method is the reaction of isoquinoline with formaldehyde and hydrochloric acid under acidic conditions. This process introduces a chloromethyl group at the 8-position of the isoquinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly is becoming more prevalent in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 8-(Chloromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides.
Reduction Reactions: Reduction of the chloromethyl group can yield methylisoquinoline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various isoquinoline derivatives depending on the nucleophile used.
- Oxidation reactions produce isoquinoline N-oxides.
- Reduction reactions result in methylisoquinoline derivatives .
Aplicaciones Científicas De Investigación
8-(Chloromethyl)isoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 8-(Chloromethyl)isoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Isoquinoline: The parent compound, lacking the chloromethyl group.
Quinoline: A structural isomer with the nitrogen atom in a different position.
8-Methylisoquinoline: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness: 8-(Chloromethyl)isoquinoline is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C10H8ClN |
|---|---|
Peso molecular |
177.63 g/mol |
Nombre IUPAC |
8-(chloromethyl)isoquinoline |
InChI |
InChI=1S/C10H8ClN/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6H2 |
Clave InChI |
QAIQHLXTPNUIPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=NC=C2)C(=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


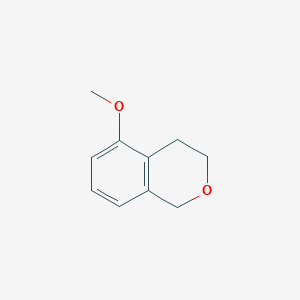

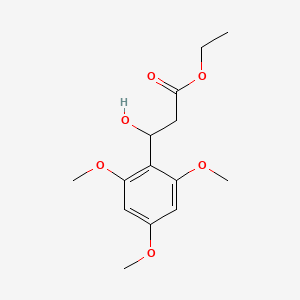
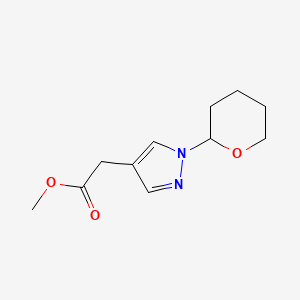
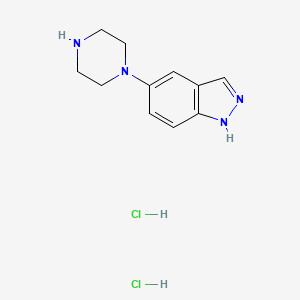
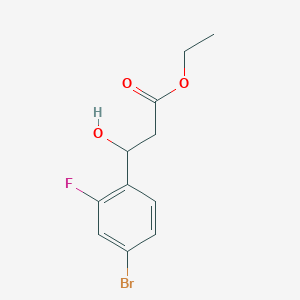
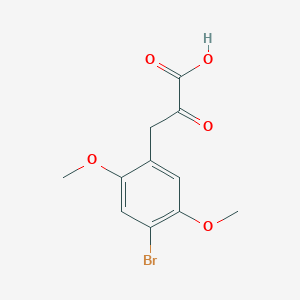
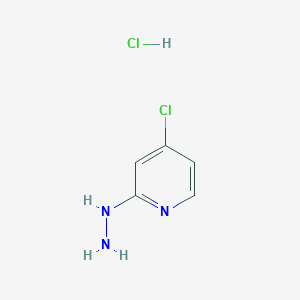
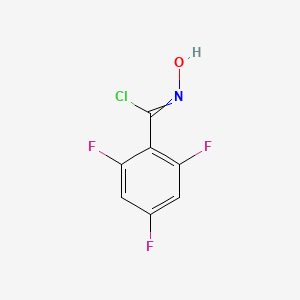

![6-Bromo-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13681360.png)

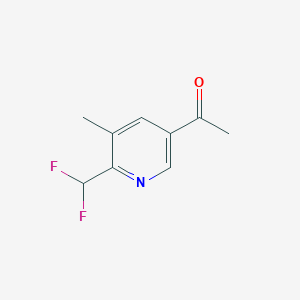
![6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681376.png)
